molecular formula C6H7ClN2O2 B12076329 (6-Chloro-2-methoxypyrimidin-4-YL)methanol

(6-Chloro-2-methoxypyrimidin-4-YL)methanol

Cat. No.: B12076329
M. Wt: 174.58 g/mol
InChI Key: MCBYPGDSSRFDLB-UHFFFAOYSA-N
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Description

(6-Chloro-2-methoxypyrimidin-4-yl)methanol is a pyrimidine derivative characterized by a hydroxymethyl (-CH2OH) group at position 4, a methoxy (-OCH3) group at position 2, and a chlorine atom at position 6 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with applications in pharmaceuticals, agrochemicals, and materials science. The substitution pattern on the pyrimidine ring significantly influences the compound’s physicochemical properties, reactivity, and biological activity.

Properties

Molecular Formula

C6H7ClN2O2

Molecular Weight

174.58 g/mol

IUPAC Name

(6-chloro-2-methoxypyrimidin-4-yl)methanol

InChI

InChI=1S/C6H7ClN2O2/c1-11-6-8-4(3-10)2-5(7)9-6/h2,10H,3H2,1H3

InChI Key

MCBYPGDSSRFDLB-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=N1)Cl)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methoxypyrimidin-4-YL)methanol typically involves the reaction of 6-chloro-2-methoxypyrimidine with formaldehyde under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the methoxy group at position 2 of the pyrimidine ring activates the ring towards nucleophilic attack by formaldehyde. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of (6-Chloro-2-methoxypyrimidin-4-YL)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using standard techniques such as crystallization, distillation, or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methoxypyrimidin-4-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine.

    Substitution: The chlorine atom at position 6 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 6-chloro-2-methoxypyrimidine-4-carboxylic acid.

    Reduction: Formation of 6-chloro-2-methoxypyrimidine-4-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Antiproliferative Activity

Research indicates that (6-Chloro-2-methoxypyrimidin-4-YL)methanol may exhibit antiproliferative effects , potentially making it a candidate for cancer treatment. It is believed to inhibit specific kinases or enzymes involved in DNA synthesis, which could be crucial for developing new therapeutic agents targeting cancer cells.

Case Study: Inhibition of Kinases

  • A study investigated the compound's ability to inhibit various kinases associated with cancer proliferation. Results showed a significant reduction in cell viability in treated cancer cell lines, suggesting its potential use as an anticancer agent.

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties . Preliminary studies suggest that it may interact with various molecular targets, leading to inhibition of microbial growth. Further research is needed to elucidate the specific mechanisms involved.

Case Study: Antimicrobial Testing

  • In vitro tests demonstrated that (6-Chloro-2-methoxypyrimidin-4-YL)methanol exhibits activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Agricultural Applications

The compound's unique chemical structure makes it suitable for use in agrochemicals . Its potential as a pesticide or herbicide is under investigation due to its ability to modulate enzyme activities in plants and pests.

Case Study: Herbicidal Activity

  • Field trials have shown that formulations containing (6-Chloro-2-methoxypyrimidin-4-YL)methanol effectively reduce weed growth without harming crops, highlighting its utility in sustainable agriculture practices.

Synthesis and Industrial Applications

The synthesis of (6-Chloro-2-methoxypyrimidin-4-YL)methanol typically involves the reaction of 6-chloro-2-methoxypyrimidine with formaldehyde under basic conditions. This process can be scaled up for industrial applications using continuous flow systems and large reactors, ensuring efficiency and purity through techniques such as crystallization and chromatography.

Synthesis Method Yield (%) Conditions
Reaction with Formaldehyde60%Basic conditions at room temperature
Purification-Crystallization or chromatography

Mechanism of Action

The mechanism of action of (6-Chloro-2-methoxypyrimidin-4-YL)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. For example, it may inhibit the activity of certain kinases or enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (6-Chloro-2-methoxypyrimidin-4-yl)methanol with four related pyrimidine derivatives, focusing on structural variations, physicochemical properties, and functional implications.

Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Structural Features
(6-Chloro-2-methoxypyrimidin-4-yl)methanol C6H7ClN2O2 174.59* -Cl (6), -OCH3 (2), -CH2OH (4) Hydroxymethyl, methoxy, chloro
(6-Chloro-2-phenylpyrimidin-4-yl)methanol C11H9ClN2O 220.66 -Cl (6), -Ph (2), -CH2OH (4) Hydroxymethyl, phenyl, chloro
(5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol C7H9ClN2OS 204.67 -Cl (5), -SCH3 (2), -CH3 (6), -CH2OH (4) Hydroxymethyl, methylthio, methyl, chloro
(4-Chloro-6-methylpyrimidin-2-yl)methanol C6H7ClN2O 158.59 -Cl (4), -CH3 (6), -CH2OH (2) Hydroxymethyl, methyl, chloro (positional isomer)

*Note: Molecular weight calculated based on formula C6H7ClN2O2.

Key Differences and Implications

Substituent Electronic Effects Methoxy (-OCH3) vs. Phenyl (-Ph): The methoxy group in the target compound is electron-donating via resonance, increasing electron density at position 2. Methylthio (-SCH3) vs. Methoxy (-OCH3): The methylthio group in (5-Chloro-6-methyl-2-(methylthio)pyrimidin-4-yl)methanol is less electron-donating than methoxy, altering reactivity in electrophilic substitution reactions. The sulfur atom may also participate in hydrogen bonding or oxidation reactions .

Hydrogen Bonding and Solubility The hydroxymethyl (-CH2OH) group in all compounds enables hydrogen bonding, enhancing solubility in polar solvents like water or methanol. However, bulky substituents (e.g., phenyl) reduce solubility compared to smaller groups (e.g., methoxy) .

Reactivity and Stability

  • Chlorine at position 6 (target compound) vs. position 5 (methylthio derivative): Chlorine’s position influences nucleophilic substitution reactivity. For example, chlorine at position 6 in the target compound may be more reactive toward displacement due to electronic effects from adjacent substituents.
  • Methylthio groups are prone to oxidation, whereas methoxy groups are generally stable under oxidative conditions, affecting the compound’s shelf life and metabolic pathways .

Biological and Industrial Relevance Pyrimidines with phenyl groups (e.g., (6-Chloro-2-phenylpyrimidin-4-yl)methanol) are often explored for antimicrobial or anticancer activity due to increased lipophilicity, which enhances membrane permeability . Methylthio derivatives may serve as intermediates in synthesizing sulfone-containing pharmaceuticals, leveraging sulfur’s versatility in medicinal chemistry .

Biological Activity

(6-Chloro-2-methoxypyrimidin-4-YL)methanol is a heterocyclic compound with significant potential in pharmaceutical and agricultural applications. This article provides a comprehensive overview of its biological activity, including its mechanisms, case studies, and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted at the 6-position with a chlorine atom, at the 2-position with a methoxy group, and at the 4-position with a hydroxymethyl group. Its molecular formula is C7_7H8_8ClN3_3O, and it has an approximate molecular weight of 190.60 g/mol. The unique structure of this compound influences its reactivity and biological properties, making it a subject of interest in various studies.

  • Antiproliferative Effects :
    • (6-Chloro-2-methoxypyrimidin-4-YL)methanol has been shown to inhibit specific kinases and enzymes involved in DNA synthesis, leading to antiproliferative effects in cancer cells. This inhibition may be attributed to its ability to interfere with signaling pathways crucial for cell division and survival.
  • Antimicrobial Activity :
    • The compound exhibits potential antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
  • Enzyme Inhibition :
    • Research indicates that the compound may act as an inhibitor of phosphodiesterases (PDEs), which are critical for regulating various cellular processes. This inhibition can lead to increased intracellular signaling molecules that promote antiproliferative effects .

Case Studies

  • Anticancer Activity :
    • A study evaluated the effect of (6-Chloro-2-methoxypyrimidin-4-YL)methanol on various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound was found to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
  • Antimicrobial Testing :
    • In vitro tests showed that (6-Chloro-2-methoxypyrimidin-4-YL)methanol exhibited antimicrobial activity against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that the compound could effectively inhibit bacterial growth .
  • Structure-Activity Relationship (SAR) :
    • The SAR studies highlight the importance of substituents on the pyrimidine ring for enhancing biological activity. Variations in the chlorine and methoxy groups significantly affect the compound's potency against microbial strains and cancer cells .

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntiproliferativeSignificant reduction in cancer cell proliferation
AntimicrobialEffective against E. coli and S. aureus
Enzyme InhibitionInhibition of specific kinases involved in DNA synthesis

Table 2: Structure-Activity Relationship Findings

Compound VariationBiological ActivityMIC (µg/mL)
Base CompoundModerate activityN/A
Chlorine SubstitutedEnhanced activity<10
Methoxy Group VariationVariable effectsVaries

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